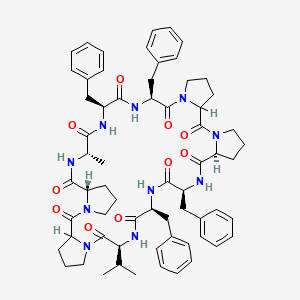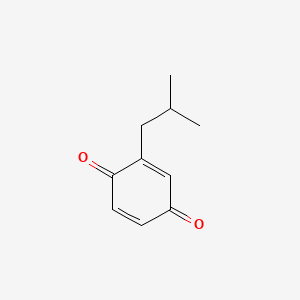
2-Isobutyl-p-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutyl-p-benzoquinone is an organic compound belonging to the quinone family. Quinones are characterized by a fully conjugated cyclic dione structure. This compound is a derivative of p-benzoquinone, where an isobutyl group is attached to the second carbon of the quinone ring. This compound is known for its vibrant color and reactivity, making it significant in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-p-benzoquinone typically involves the oxidation of 2-isobutylphenol. One common method is the use of oxidizing agents such as potassium dichromate (K2Cr2O7) in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the quinone structure.
Industrial Production Methods
Industrial production of this compound may involve catalytic oxidation processes. For instance, the catalytic oxidation of 2-isobutylphenol using molecular oxygen in the presence of a copper-based catalyst can be employed. This method is advantageous due to its efficiency and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions
2-Isobutyl-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinone ring, leading to the formation of various substituted quinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Higher quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted quinones with various functional groups.
Aplicaciones Científicas De Investigación
2-Isobutyl-p-benzoquinone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and as a polymerization inhibitor.
Mecanismo De Acción
The mechanism of action of 2-Isobutyl-p-benzoquinone involves its ability to undergo redox cycling. This compound can accept and donate electrons, making it a potent oxidizing and reducing agent. It can interact with cellular components such as DNA, proteins, and lipids, leading to various biological effects. The molecular targets and pathways involved include oxidative stress pathways and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
p-Benzoquinone: The parent compound with similar redox properties.
1,4-Naphthoquinone: Another quinone with a larger aromatic system.
Anthraquinone: A polycyclic quinone with extensive applications in dyes and pigments.
Uniqueness
2-Isobutyl-p-benzoquinone is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties. This structural modification can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Propiedades
Número CAS |
4197-79-9 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O2/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6-7H,5H2,1-2H3 |
Clave InChI |
OHNSLFRMOCCULR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13739304.png)
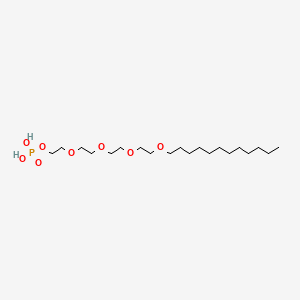
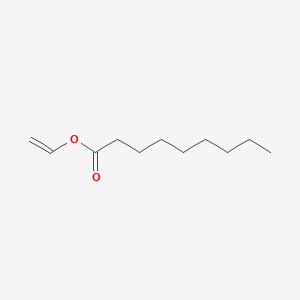

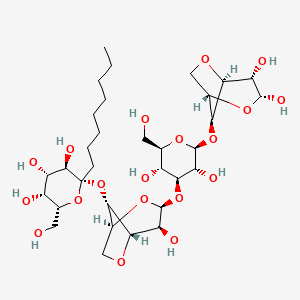
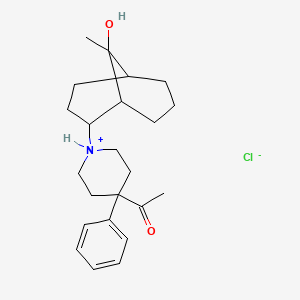
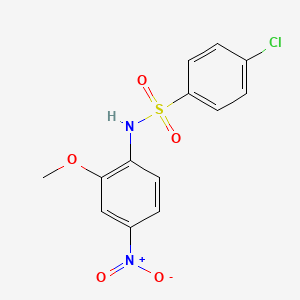
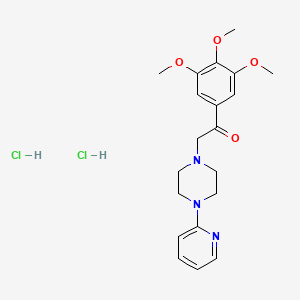
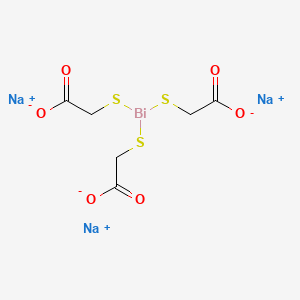
![(1S,2R,6R,8S,9R)-8-(bromomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13739385.png)
![Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]-](/img/structure/B13739393.png)

